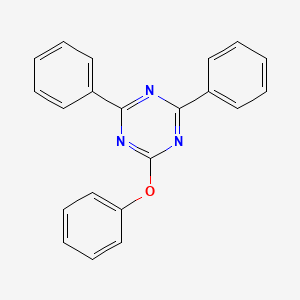

2-Phenoxy-4,6-diphenyl-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Heterocycles in Organic and Materials Chemistry

The utility of the 1,3,5-triazine core stems from its distinct electronic and structural characteristics, which make it a highly versatile component in the design of complex molecular architectures and functional materials. researchgate.netbenthamdirect.com

The 1,3,5-triazine molecule is a planar, aromatic heterocycle, a structural feature that facilitates π-conjugation with appended substituents. wikipedia.orgrsc.orgnih.gov The presence of three electronegative nitrogen atoms within the ring results in a significant polarization of the C-N bonds, rendering the triazine core electron-deficient. mdpi.comrsc.orgresearchgate.net This inherent electron-accepting capability is a critical attribute, making it a powerful building block for materials with tailored electronic properties. mdpi.combohrium.commdpi.com The electron-deficient ring can participate in non-covalent interactions, such as anion–π and lone pair–π interactions, which are influential in the formation of supramolecular structures. rsc.orgresearchgate.net

| Property | Description | Reference |

| Chemical Formula | C₃H₃N₃ | wikipedia.org |

| Structure | Six-membered heterocyclic aromatic ring with alternating C and N atoms. | researchgate.netwikipedia.org |

| Molecular Shape | Planar | wikipedia.orgnih.gov |

| Electronic Nature | Electron-deficient due to three electronegative nitrogen atoms. | mdpi.comrsc.orgmdpi.com |

| Reactivity | Acts as an electron acceptor; precursor (cyanuric chloride) undergoes sequential nucleophilic aromatic substitution. | researchgate.netmdpi.comfrontiersin.org |

This table summarizes the fundamental properties of the core 1,3,5-triazine heterocycle.

The synthetic accessibility and reactivity of 1,3,5-triazine derivatives, particularly from the inexpensive precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), make them exceptional building blocks. researchgate.netbenthamdirect.comwikipedia.org The chlorine atoms on cyanuric chloride can be substituted sequentially in a controlled manner with various nucleophiles (e.g., alcohols, amines, thiols), allowing for the precise construction of mono-, di-, and trisubstituted triazines with diverse functionalities. frontiersin.orgnih.govresearchgate.net This synthetic versatility has enabled the development of a wide array of functional materials, including:

Optoelectronic Materials: Triazine-based compounds are extensively used in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) molecules. mdpi.comchemicalbook.comrsc.org

Solar Cells: They serve as components in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs), acting as electron acceptors, donors, or transport materials. mdpi.combohrium.comresearchgate.netnih.gov

Polymers and Dendrimers: The C₃ symmetric nature of the triazine core makes it an ideal branching point for creating highly ordered structures like dendrimers and hyper-branched polymers. rsc.orgnih.govnih.gov

Overview of Aryl- and Phenoxy-Substituted 1,3,5-Triazines in Contemporary Chemical Literature

Aryl- and phenoxy-substituted 1,3,5-triazines are prominent classes of derivatives explored in modern chemistry. Aryl groups are typically introduced onto the triazine core using metal-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenylboronic acids, or through the cyclotrimerization of nitriles. nih.govresearchgate.netresearchgate.net These substitutions enhance the π-conjugated system and are crucial for creating materials used in OLEDs and as photocatalysts. nih.govrsc.org

Phenoxy groups are incorporated through the nucleophilic aromatic substitution of a halogen (typically chlorine) on the triazine ring with a corresponding phenol (B47542) or phenoxide. researchgate.netlibretexts.org The reaction of 2,4,6-trichloro-1,3,5-triazine with phenols can yield mono-, di-, or tris(phenoxy) derivatives depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net These phenoxy-substituted triazines are investigated for their optical and electrochemical properties and are precursors to more complex functional molecules. researchgate.net

Research Rationale and Scope for 2-Phenoxy-4,6-diphenyl-1,3,5-triazine

The specific compound this compound emerges as a molecule of interest due to its hybrid structure, combining features of both aryl and phenoxy substitution. Its synthesis is conceptually straightforward, proceeding from the important intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), which is a well-established building block for high-performance OLED materials. chemicalbook.comchemdad.com The rationale for its investigation lies in the potential to create a molecule with finely tuned optoelectronic properties by leveraging the distinct contributions of its constituent parts.

| Property | Value | Reference |

| Compound Name | This compound | bldpharm.com |

| CAS Number | 2039-31-8 | bldpharm.com |

| Molecular Formula | C₂₁H₁₅N₃O | Inferred |

| Precursor | 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS: 3842-55-5) | chemicalbook.comchemdad.com |

| Synthetic Route | Nucleophilic substitution of the chloro group on the precursor with a phenoxide nucleophile. | libretexts.org |

This table provides key identification and synthesis information for the target compound.

The molecular architecture of this compound is defined by the specific arrangement of its substituents around the central triazine core.

Diphenyl Moieties: The two phenyl groups are attached directly to the triazine ring via C-C bonds. This creates an extended π-conjugated system that includes the triazine core and the phenyl rings. nih.gov These bulky groups also impart significant steric hindrance, which can influence the molecule's solid-state packing and prevent undesirable intermolecular interactions like aggregation-caused quenching in emissive applications.

Phenoxy Moiety: The phenoxy group is linked via a C-O ether bond. This linkage introduces a degree of conformational flexibility and modifies the electronic landscape differently than a direct C-C bond. The oxygen atom's lone pairs can interact electronically with the triazine ring, potentially acting as a weak electron-donating group, thus creating a donor-acceptor (D-A) type structure within the molecule. researchgate.net

The combination of an electron-deficient triazine core with phenyl and phenoxy substituents is expected to yield specific electronic and optical behaviors. rsc.orgnih.gov The structure embodies a donor-acceptor framework, where the triazine acts as the acceptor (A) and the phenoxy group can serve as a donor (D). researchgate.netresearchgate.net This intramolecular charge-transfer (ICT) character is fundamental to many advanced optical phenomena. mdpi.comresearchgate.net

Such D-A structures are particularly relevant for developing materials for third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons, theoretically enabling 100% internal quantum efficiency. researchgate.net The spatial separation of the highest occupied molecular orbital (HOMO), often localized on the donor moiety, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor moiety, is a key strategy for achieving this small energy gap. researchgate.net The specific arrangement in this compound provides a promising scaffold for exploring these advanced photophysical properties. rsc.orgrsc.org

Relevance in Emerging Materials Science Fields

The unique electronic properties of the 1,3,5-triazine core, characterized by its electron-deficient nature, make it a highly valuable component in the design of advanced materials. This electron-accepting character is instrumental in creating materials with specific photophysical and electronic functions. The strategic functionalization of the triazine ring with different substituents, such as phenyl and phenoxy groups in the case of This compound , allows for the fine-tuning of these properties for specific applications in emerging technologies.

Organic Light-Emitting Diodes (OLEDs): The 1,3,5-triazine scaffold is a key component in the development of host materials for highly efficient phosphorescent OLEDs (PhOLEDs). Bipolar host materials, which possess both electron-transporting and hole-transporting capabilities, are crucial for achieving balanced charge injection and transport in the emissive layer of OLEDs, leading to improved efficiency and device lifetime. The electron-deficient triazine unit serves as an excellent electron-accepting moiety. For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine , a direct precursor to the title compound, is an important intermediate for synthesizing novel bipolar host materials. chemicalbook.com By combining this electron-accepting triazine core with electron-donating groups like carbazole (B46965), researchers have created materials with ambipolar charge transport characteristics suitable for PhOLEDs. chemicalbook.com Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have also been investigated for their beneficial light-emission properties in OLED construction. nih.gov These materials exhibit improved thermal stability and favorable electron-transfer processes. nih.gov

Polymer Science and UV Stabilization: Triazine derivatives are employed as performance-enhancing additives in polymers. A notable application is in UV stabilization. Derivatives such as 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol are used as highly effective UV light absorbers. sigmaaldrich.com This compound provides superior weathering resistance to polymers like polycarbonates and polyesters compared to conventional benzotriazole-based UV absorbers. sigmaaldrich.com Its low volatility and low tendency to chelate with catalyst residues make it particularly suitable for demanding polymer formulations. sigmaaldrich.com The presence of the diphenyl-1,3,5-triazine moiety is central to its function.

Photocatalysis: Aromatic dendrimers built around a 2,4,6-triphenyl-1,3,5-triazine core have demonstrated potential as innovative photocatalysts. nih.gov These complex molecules have been used for the highly efficient and selective oxidation of benzylamines under mild conditions, showcasing the triazine core's role in facilitating electron transfer processes relevant to catalysis. nih.gov

Research Data on Related Triazine Derivatives: The properties of various triazine derivatives underscore their importance in materials science. The following tables summarize key findings for compounds structurally related to This compound .

Table 1: Electrochemical and Optical Properties of 2,4,6-Tris(phenoxy)-1,3,5-triazine Derivatives

| Property | Value Range | Significance in Materials Science |

|---|---|---|

| Energy Band Gap | 3.96–4.58 eV | Wide bandgap materials are often used as host materials in OLEDs to ensure efficient energy transfer to the emissive dopant. researchgate.net |

| Electron Affinity | -3.24 eV to -3.58 eV | Indicates the electron-accepting capability, crucial for electron transport materials in organic electronics. researchgate.net |

| Ionization Potential | 7.20 eV to 8.16 eV | Relates to the energy required to remove an electron, influencing the hole-injection and transport properties of a material. researchgate.net |

Data derived from studies on derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine. researchgate.net

Table 2: Applications of Diphenyl-1,3,5-Triazine Derivatives in Materials Science

| Derivative | Application Area | Function |

|---|---|---|

| 2-chloro-4,6-diphenyl-1,3,5-triazine | Organic Electronics (OLEDs) | Precursor to bipolar host materials. chemicalbook.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | Polymer Science | UV light absorber and stabilizer for polycarbonates and polyesters. sigmaaldrich.com |

| 2,4,6-Triphenyl-1,3,5-triazine (core for dendrimers) | Organic Electronics (OLEDs), Photocatalysis | Core structure for light-emitting materials and photocatalysts. nih.gov |

The collective research on these and other related triazine compounds highlights the significance of the This compound structure for advanced materials. The combination of the electron-deficient triazine core with the tunable properties afforded by the phenyl and phenoxy substituents makes it a promising candidate for applications in organic electronics, high-performance polymers, and other emerging technological fields.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)25-18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOJTJQPLVYWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2-Phenoxy-4,6-diphenyl-1,3,5-triazine, conducted in deuterated chloroform (CDCl₃), reveals a distinct pattern of signals in the aromatic region, consistent with its proposed structure. The analysis identifies five key signals corresponding to the different sets of protons on the phenyl and phenoxy rings.

The protons on the two phenyl groups attached directly to the triazine core are magnetically equivalent due to the molecule's symmetry. The ortho-protons of these phenyl groups appear as a doublet at approximately 8.70 ppm. The significant downfield shift is attributed to the strong deshielding effect of the electron-deficient triazine ring. The meta- and para-protons of these rings overlap, creating a complex multiplet centered around 7.50 ppm.

The protons of the phenoxy group exhibit a different set of signals. The ortho-protons appear as a doublet at 7.45 ppm, while the meta-protons resonate as a triplet at 7.30 ppm. The para-proton is observed further upfield as a triplet at 7.15 ppm. This upfield shift, relative to the protons on the other phenyl rings, is expected as the phenoxy group is further from the direct electronic influence of the triazine core.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.70 | d | 4H | Ortho-protons of diphenyl groups |

| 7.50 | m | 6H | Meta- and para-protons of diphenyl groups |

| 7.45 | d | 2H | Ortho-protons of phenoxy group |

| 7.30 | t | 2H | Meta-protons of phenoxy group |

| 7.15 | t | 1H | Para-proton of phenoxy group |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, mapping the carbon framework of the molecule. The spectrum for this compound in CDCl₃ shows ten distinct signals, confirming the presence of different carbon environments.

The carbons within the triazine ring are highly deshielded and appear significantly downfield. The C4 and C6 carbons, bonded to the phenyl groups, are equivalent and resonate at 171.2 ppm. The C2 carbon, attached to the phenoxy group, is found at a slightly different chemical shift of 172.1 ppm. Another key downfield signal at 154.5 ppm is assigned to the ipso-carbon of the phenoxy group (the carbon atom of the benzene (B151609) ring directly bonded to the oxygen atom).

The remaining signals correspond to the carbons of the aromatic rings. The ipso-carbons of the two phenyl groups attached to the triazine ring appear at 136.0 ppm. The other aromatic carbons resonate within the typical range of 121.5 ppm to 132.7 ppm, with specific assignments corresponding to the ortho, meta, and para positions on both the phenyl and phenoxy substituents.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.1 | C2 of triazine ring |

| 171.2 | C4/C6 of triazine ring |

| 154.5 | Ipso-carbon of phenoxy group |

| 136.0 | Ipso-carbons of diphenyl groups |

| 132.7 | Aromatic CH |

| 129.5 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.9 | Aromatic CH |

| 125.8 | Aromatic CH |

| 121.5 | Aromatic CH |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of synthetic compounds. Various ionization techniques, including MALDI-TOF, LC-MS, and ESI-MS, are employed to generate gas-phase ions of triazine derivatives for mass analysis.

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for analyzing the purity of synthesized triazine compounds and identifying any byproducts. For a sample of this compound, the liquid chromatography component would first separate the target compound from any impurities. The eluent would then be introduced into the mass spectrometer, which would provide the mass-to-charge ratio of the components, confirming the molecular weight of the desired product.

Electrospray ionization is a soft ionization technique that is often coupled with mass spectrometry to analyze a wide range of compounds, including triazine derivatives. In ESI-MS analysis of a related compound, 2,4,6-tris(benzylamino)-1,3,5-triazine, the protonated molecule was observed, and its fragmentation pattern was studied. It is anticipated that this compound would exhibit similar behavior, with the primary observation being the [M+H]+ ion. Collision-induced dissociation (CID) of this ion would likely lead to fragmentation at the ether linkage and cleavage of the phenyl and phenoxy substituents from the triazine core.

A proposed fragmentation pattern for this compound, based on the principles of mass spectrometry and data from analogous structures, would likely involve the following key fragments:

| Fragment Ion | Proposed Structure |

| [M-C₆H₅O]⁺ | Loss of the phenoxy radical |

| [M-C₆H₅]⁺ | Loss of a phenyl radical |

| [C₁₅H₁₀N₃]⁺ | Diphenyl-triazine cation |

| [C₆H₅]⁺ | Phenyl cation |

| [C₃N₃]⁺ | Triazine ring fragment |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide invaluable insights into molecular conformation, crystal packing, and the nature of intermolecular forces that govern the supramolecular architecture.

The crystal packing in triazine derivatives is influenced by the substituents on the triazine core. For instance, in the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine, the molecules are linked into a three-dimensional network through hydrogen bonding. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by weaker van der Waals forces and potential π-π stacking interactions.

In the absence of strong hydrogen bond donors and acceptors, the intermolecular interactions in the crystal lattice of this compound would be dominated by π-π stacking and C-H···π interactions. The aromatic phenyl and phenoxy rings provide extensive π-systems that can engage in stacking interactions with neighboring molecules. These interactions play a crucial role in the stabilization of the crystal structure.

In related triazine-based systems, intermolecular interactions have been shown to influence the material's properties. For example, in certain donor-acceptor systems involving triazine units, attractive intermolecular interactions are crucial for their photoluminescence properties researchgate.net. The analysis of the crystal structure of analogous compounds reveals that the arrangement of molecules in the solid state is a delicate balance of these weak interactions, leading to specific packing motifs.

A summary of crystallographic data for an analogous compound, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, is presented below to provide an example of the type of information obtained from single-crystal X-ray diffraction eurjchem.com.

| Crystal Data | 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine eurjchem.com |

| Crystal system | Monoclinic eurjchem.com |

| Space group | C2/c eurjchem.com |

| a (Å) | 13.818(3) eurjchem.com |

| b (Å) | 7.8964(16) eurjchem.com |

| c (Å) | 30.718(6) eurjchem.com |

| β (°) | 96.52(3) eurjchem.com |

| Volume (ų) | 3330.0(12) eurjchem.com |

| Z | 8 eurjchem.com |

Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of 1,3,5-triazine (B166579) derivatives is characterized by strong absorption in the ultraviolet region, a property that makes them effective as UV absorbers. The specific absorption bands are attributed to π–π* electronic transitions within the conjugated aromatic system.

Light Harvesting Capabilities and Molar Extinction Coefficients

The core structure of 2,4,6-triphenyl-1,3,5-triazine (B147588) and its derivatives demonstrates significant light-harvesting capabilities. Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores exhibit intense absorption maxima (λmax) around 250 nm and 325 nm, which are assigned to π–π* transitions originating from the benzene (B151609) and 1,3,5-triazine moieties. nih.gov While specific molar extinction coefficients for 2-Phenoxy-4,6-diphenyl-1,3,5-triazine are not widely documented, studies on closely related compounds provide insight into its potential. For instance, newly synthesized 2,4-bis(2-hydroxyl-4-alkoxyl)phenyl-6-(4-biphenyl)-1,3,5-triazine UV absorbers show maximum molar absorption coefficients in the range of 45,000 to 53,000 L·mol⁻¹·cm⁻¹. researchgate.net Another derivative, 2-{2-hydroxy-4-[(octyloxycarbonyl)ethylideneoxy]phenyl}-4,6-Bis(4-biphenylyl)-1,3,5-triazine, displays a λmax at 326 nm with a molar extinction coefficient (ε_max) of 4.15×10⁴ L·mol⁻¹·cm⁻¹. researchgate.net These high coefficients indicate a strong probability of light absorption, which is fundamental to their function in UV protection and other photochemical applications.

Interactive Data Table: UV-Vis Absorption of Triazine Derivatives

| Compound/Derivative Class | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |

|---|---|---|---|

| 2,4,6-Triphenyl-1,3,5-triazine Dendrimers | ~250, ~325 | Not specified | Not specified |

| 2,4-bis(2-hydroxyl-4-alkoxyl)phenyl-6-(4-biphenyl)-1,3,5-triazines | Not specified | ~45,000 - 53,000 | Not specified |

| 2-{2-hydroxy-4-[(octyloxycarbonyl)ethylideneoxy]phenyl}-4,6-Bis(4-biphenylyl)-1,3,5-triazine | 326 | 41,500 | Not specified |

Influence of Substituents on Absorption Maxima and Band Gaps

Substituents on the triazine or its appended phenyl rings significantly modulate the electronic properties of the molecule. The introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima and alter the energy band gap.

For extended 2,4,6-triphenyl-s-triazine systems, increasing the electron-releasing strength of para-substituents on the phenyl rings leads to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com For example, incorporating an electron-donating diphenylamino (DPA) group is a common strategy for designing luminophores with tailored absorption and emission properties. researchgate.net Conversely, introducing a bromine atom to a carbazole (B46965) group linked to a triazine framework has been shown to widen the energy band gap by lowering the Highest Occupied Molecular Orbital (HOMO) and raising the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org The phenoxy group in this compound, with the oxygen atom's lone pairs, is expected to act as an electron-donating group, influencing the position of its absorption bands relative to the unsubstituted triphenyl-triazine.

Photoluminescence and Emission Properties

Many 1,3,5-triazine derivatives are highly luminescent, with emission characteristics that are tunable through chemical modification. Their emission properties are central to their use in applications such as organic light-emitting diodes (OLEDs).

Fluorescence and Phosphorescence Spectroscopy

Derivatives of 2,4,6-triphenyl-1,3,5-triazine can exhibit strong fluorescence, and in some cases, phosphorescence. A notable example is 2-phenoxazine-4,6-diphenyl-1,3,5-triazine (PXZ-TRZ), a compound that functions as a green emitter through thermally activated delayed fluorescence (TADF). researchgate.net TADF emitters can harvest triplet excitons, leading to high quantum efficiencies. Some designs based on donor-acceptor (D-A) structures can even exhibit room-temperature phosphorescence (RTP). For instance, certain carbazole-substituted triazine derivatives show RTP in their crystalline state with remarkably long phosphorescence lifetimes of 47.18 ms (B15284909) and 463.08 ms. rsc.org The emission color and characteristics are highly dependent on the nature of the groups attached to the triazine core. A triazine derivative bearing a diphenylamino substituent, for example, fluoresces at an emission maximum (λem) of 458 nm in toluene. researchgate.net

Photoluminescence Quantum Yields and Lifetimes

The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of photons emitted to photons absorbed. For 1,3,5-triazine derivatives, these values can be substantial. Aromatic dendrimers with 1,3,5-triazine skeletons have been reported with fluorescence quantum yields of 0.32 and 0.78, and corresponding lifetimes of 1.2 µs and 2.9 µs. nih.gov The quantum yield can be sensitive to the molecular environment; a diphenylamino-substituted triazine exhibited a quantum yield of 17.6% in toluene, which increased to 44.2% upon deoxygenation, a characteristic often associated with TADF materials where triplet states are involved. researchgate.net In device applications, a phenoxazine-triazine emitter has achieved a high maximum external quantum efficiency of up to 21%. researchgate.net

Interactive Data Table: Photoluminescence Properties of Triazine Derivatives

| Compound/Derivative | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Lifetime (τ) | Notes |

|---|---|---|---|---|

| Diphenylamino-substituted triazine | 458 | 0.176 (in toluene) | Not specified | ΦF increases to 0.442 with N₂ bubbling. researchgate.net |

| Aromatic Dendrimer (D1) | Not specified | 0.32 | 1.2 µs | Bearing 1,3,5-triazine skeletons. nih.gov |

| Aromatic Dendrimer (D2) | Red-shifted vs D1 | 0.78 | 2.9 µs | Bearing 1,3,5-triazine skeletons. nih.gov |

| PXZ-TRZ | Green emission | up to 21% (EQE) | Not specified | TADF emitter in OLED. researchgate.net |

| OTrPhCz Crystal | Not specified | Not specified | 47.18 ms | Room temperature phosphorescence. rsc.org |

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Behavior

Solvatochromism, the change in absorption or emission color with solvent polarity, is a prominent feature in many triazine derivatives, particularly those with a donor-acceptor architecture. This effect is often indicative of an intramolecular charge transfer (ICT) process upon photoexcitation. In an ICT state, electron density moves from the electron-donating part of the molecule to the electron-accepting part, creating a large excited-state dipole moment. This excited state is stabilized to a greater extent by polar solvents, resulting in a red shift (bathochromic shift) in the emission spectrum.

Symmetrically substituted triphenyl-triazines can display relatively solvent-insensitive absorption spectra but highly solvent-sensitive emission spectra, which is consistent with the formation of a more polarized ICT excited state. mdpi.com Studies on 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione, a related heterocyclic system, showed a positive solvatochromic behavior in its absorption spectra, with the π–π* transition band red-shifting by 13 nm as solvent polarity increased. nih.govresearchgate.net Furthermore, iridium(III) complexes functionalized with a triphenyl triazine group show a polarity-controlled modulation of their phosphorescent triplet state, which gains ICT character in more polar solvents. rsc.org Given that this compound contains an electron-donating phenoxy group and an electron-accepting triazine core, it is expected to exhibit ICT character and associated solvatochromic properties.

Nonlinear Optical (NLO) Properties

The structural characteristics of this compound, featuring an electron-accepting triazine core and electron-donating phenyl groups, suggest its potential for nonlinear optical (NLO) applications. Theoretical studies on octupolar tri-s-triazines have shown that their polarizability and hyperpolarizability values are significantly larger than those of the parent s-triazine. Attaching groups with π-systems can lead to a substantial increase in the first-, second-, and third-order polarizabilities, making these compounds promising candidates for NLO materials. researchgate.net

Two-Photon Absorption (2PA) Cross-Sections

For example, functionalizing the peripheral phenyl rings with electron-releasing groups enhances the 2PA performance. partinchem.com The 2PA cross-sections are typically measured using techniques like two-photon excited fluorescence (TPEF). The table below presents data for some extended 2,4,6-triphenyl-s-triazine derivatives, illustrating the influence of peripheral substituents on their 2PA properties.

| Compound | Solvent | λmax (nm) | δmax (GM) |

| 3-NPh₂ | Dichloromethane | 820 | 1500 |

| 3-NMe₂ | Dichloromethane | 770 | 1000 |

| 3-OMe | Dichloromethane | 740 | 300 |

Note: Data is for structurally related extended 2,4,6-triphenyl-s-triazine derivatives. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Excited-State Dynamics and Deactivation Mechanisms

The deactivation of the excited state of triazine derivatives can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. For certain substituted triazines, specific mechanisms like excited-state proton transfer become dominant.

Computational and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule, providing a quantitative description of bonding and charge delocalization. This analysis is crucial for understanding the electronic stability and reactivity of 2-Phenoxy-4,6-diphenyl-1,3,5-triazine.

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation refers to the stabilizing interactions that result from the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. In this compound, significant hyperconjugative interactions occur, primarily involving the lone pairs of electrons on the oxygen and nitrogen atoms and the antibonding (π*) orbitals of the aromatic rings.

The key interactions include the delocalization of:

The lone pair electrons of the phenoxy group's oxygen atom into the π* orbitals of the triazine ring.

The lone pair electrons of the nitrogen atoms within the triazine ring into the π* orbitals of the attached phenyl rings.

Table 1: Conceptual Hyperconjugative Interactions and Stabilization Energies (E(2))

| Donor Orbital (i) | Acceptor Orbital (j) | Conceptual E(2) (kcal/mol) |

|---|---|---|

| Oxygen Lone Pair (LP O) | π* (Triazine Ring) | Value dependent on specific software and basis set |

| Nitrogen Lone Pair (LP N) | π* (Phenyl Ring) | Value dependent on specific software and basis set |

This table is illustrative. Actual values require specific computational analysis.

This intramolecular charge transfer is a defining characteristic of the molecule's electronic structure. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling involves the use of statistical methods to create predictive models that correlate the chemical structure of a compound with its physicochemical properties.

Predictive Models for Tunable Properties

For the this compound scaffold, QSPR models can be developed to predict and tune various properties essential for material science applications. By systematically modifying the structure—for instance, by adding different substituent groups to the phenyl rings—and calculating a range of molecular descriptors (e.g., topological, electronic, steric), it is possible to build models that predict outcomes like thermal stability, solubility, and photophysical characteristics. rsc.org

For example, a QSPR model could take the form: Property = a(Descriptor_1) + b(Descriptor_2) + ... + c

Such predictive models are invaluable for the rational design of new materials, allowing for the in-silico screening of numerous derivatives to identify candidates with desirable properties before undertaking time-consuming and costly synthesis. researchgate.net This approach accelerates the discovery of new functional materials based on the triazine core for applications such as organic light-emitting diodes (OLEDs). nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound in material applications are not widely reported, the technique is highly relevant.

MD simulations could provide crucial insights into the behavior of this molecule in a condensed state, such as within a polymer blend or in a crystalline form. For instance, simulations on related triazine-phenol derivatives have been used to evaluate their interaction with biological targets like the COX-2 enzyme by analyzing protein-ligand interactions over a simulation time of 100 ns. nih.gov

For material science applications, MD simulations of this compound could be used to investigate:

Conformational Flexibility: Understanding how the molecule's structure changes in response to its environment.

Intermolecular Packing: Predicting how molecules arrange themselves in a solid state, which influences bulk material properties.

Compatibility in Blends: Assessing the miscibility and interaction of the triazine derivative with host materials, which is critical for its use as an additive, such as a UV stabilizer in polymers. sigmaaldrich.com

These simulations would be instrumental in predicting and understanding the macroscopic properties of materials incorporating this compound.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The electron-accepting nature of the triazine ring is a key feature exploited in the design of materials for organic electronic and optoelectronic devices. By incorporating this moiety, researchers can develop materials with tailored electron-transporting, light-emitting, and photophysical properties.

The 1,3,5-triazine (B166579) core is a fundamental component in the design of electron transport materials (ETMs) and hole-blocking materials (HBMs) for Organic Light-Emitting Diodes (OLEDs). Its electron-deficient character facilitates efficient electron injection and transport while impeding the flow of holes, leading to improved device efficiency and stability. nih.govpsu.edusnu.ac.kr

Derivatives built upon the 2,4-diphenyl-1,3,5-triazine (B8718044) framework are particularly noteworthy. For instance, 2-Chloro-4,6-diphenyl-1,3,5-triazine (B1294446) serves as a crucial synthetic intermediate for creating more complex transport materials. chemicalbook.combiosynth.com By reacting this precursor, functional groups can be introduced to enhance performance. One such example is 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), which functions as an effective hole-blocking material in phosphorescent OLEDs (PhOLEDs). snu.ac.kr The triazine unit provides high electron mobility and a deep highest occupied molecular orbital (HOMO) level, recorded at -6.5 eV, which is essential for blocking holes. snu.ac.kr

Further research has demonstrated that coupling the 4,6-diphenyl-1,3,5-triazin-2-yl unit with other moieties, such as in the compound NaAN-m-TRZ, results in materials with excellent ETM properties. epa.gov When doped with 8-hydroxyquinolatolithium (Liq), the NaAN-m-TRZ-based layer achieved an impressive electron mobility of up to 7.19 x 10⁻⁴ cm² V⁻¹ s⁻¹, significantly enhancing the durability of the corresponding OLED. epa.gov These findings underscore the utility of the 2-Phenoxy-4,6-diphenyl-1,3,5-triazine core structure as a platform for developing next-generation ETMs.

In PhOLEDs, the host material plays a critical role in dispersing the phosphorescent emitter, facilitating charge transport, and ensuring efficient energy transfer to the emitter. Bipolar host materials, which can transport both electrons and holes, are highly desirable for creating a balanced charge recombination zone within the emissive layer, leading to high efficiency and reduced roll-off at high brightness.

The this compound scaffold has been successfully incorporated into novel bipolar host materials. A direct derivative, 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz), was designed for this purpose. rsc.orgresearchgate.net In this molecule, the diphenoxy-triazine unit acts as the electron-accepting part, while the carbazole (B46965) unit serves as the hole-donating part. This compound exhibits a high triplet energy of 2.86 eV, making it suitable for hosting blue and green phosphorescent emitters without quenching their emission. rsc.orgresearchgate.net

Similarly, related compounds that replace the phenoxy groups with phenyl groups, such as 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) and dibenzocarbazole (B1207471) derivatives (TRZ-DBC1 and TRZ-DBC2), have demonstrated outstanding performance as host materials in PhOLEDs. rsc.orgresearchgate.netelsevierpure.com Devices using these materials have achieved high external quantum efficiencies (EQE) and current efficiencies, as detailed in the table below.

| Host Material | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Reference(s) |

|---|---|---|---|---|

| DPTPCz | Green | 21.2 | - | researchgate.net |

| DPTPCz | Blue | 14.4 | - | researchgate.net |

| TRZ-DBC1 | Yellow | 25.4 | 71.4 | elsevierpure.com |

| TRZ-DBC2 | Green | 24.7 | 75.9 | elsevierpure.com |

While the direct application of this compound as an active component in the energy-converting layer of solar cells is not extensively documented, its structural analogues have been developed for a crucial ancillary role: UV protection. Organic materials used in solar cells are often susceptible to degradation from high-energy ultraviolet radiation, which limits the operational lifetime of the devices.

Hydroxyphenyl-triazine derivatives, which share the core structure of the title compound, are utilized as very low-volatility UV light absorbers and stabilizers. sigmaaldrich.com For example, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is designed to protect polycarbonates and polyesters from weathering more effectively than conventional UV absorbers. sigmaaldrich.com Other derivatives like 2,4-Diphenyl-6-hydroxy-1,3,5-triazine and 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol are also used as intermediates for or as direct UV absorber additives in engineering plastics. sarex.comsarex.com This function is critical for enhancing the durability of polymers that could be used as substrates, encapsulants, or other components in solar cell modules.

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. This generated acid can then act as a catalyst for various chemical reactions, such as cationic polymerization and other material modifications, which are essential processes in photolithography and 3D printing.

The 1,3,5-triazine ring is a component of some non-ionic PAGs. tcichemicals.com However, the ability to generate an acid is highly dependent on the specific substituents attached to the triazine core. Typically, triazine-based PAGs require leaving groups that can form a stable acid upon photolysis, such as trichloromethyl (–CCl₃) groups. tcichemicals.com For instance, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) is a known high-performance photoinitiator that functions via this mechanism. The compound this compound lacks such photolabile groups. Its phenyl and phenoxy substituents are robust and not designed to be released as acidic species upon irradiation. Consequently, there is no evidence in the scientific literature to suggest its use as a photoacid generator.

Polymeric and Framework Materials

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high thermal and chemical stability, permanent porosity, and high nitrogen content. psu.edunih.gov These properties make them promising materials for applications in gas storage and separation, catalysis, and energy storage.

CTFs are synthesized through the irreversible formation of 1,3,5-triazine rings via the cyclotrimerization of monomers containing multiple nitrile (–C≡N) groups. nih.govrsc.orgmdpi.com This process is often carried out under ionothermal conditions (using a molten salt like ZnCl₂) or with the aid of strong acids. nih.govmdpi.com Because the synthesis of CTFs involves the formation of the triazine ring to build the network, a pre-formed molecule like this compound is not used as a direct monomeric building block for this type of polymerization.

However, it is conceivable that a dinitrile-functionalized derivative, such as 2-phenoxy-4,6-bis(4-cyanophenyl)-1,3,5-triazine, could be designed and synthesized. Such a monomer could then be used to construct a novel CTF, where the phenoxy group would be incorporated directly into the framework's pores, potentially tuning the surface properties for specific applications. The table below shows examples of typical nitrile monomers used to create CTFs.

| Monomer | Synthesis Method | Resulting BET Surface Area (m²/g) | Reference(s) |

|---|---|---|---|

| 4,4′-(Phenazine-5,10-diyl)dibenzonitrile | Ionothermal (550 °C) | up to 1460 | mdpi.com |

| Terephthalamide | P₂O₅-catalyzed | 2034 | capes.gov.brnih.gov |

Components in Resins and Coatings with Enhanced Durability

Table 1: Applications of Various Triazine Derivatives in Resins and Coatings

| Triazine Derivative Type | Application Area | Benefit | Source |

|---|---|---|---|

| Hydroxyphenyl Triazines (HPTs) | Automotive Clear Coats, Powder Coatings, Industrial Paints | High performance, durability, thermal stability. | longchangchemical.comsarex.com |

| Amino-substituted Triazines | Thermosetting Resins, Baking Enamels | Resin modification, weathering resistance. | researchgate.net |

Applications in Polymer Chemistry (e.g., as Stabilizers)

In polymer chemistry, triazine-based compounds are critical additives that function as stabilizers against various forms of degradation. everlight-uva.com They are particularly effective as light stabilizers (UV absorbers) in a wide array of polymers, including polycarbonates, polyesters, polyamides, and polyolefins. partinchem.comsarex.com The addition of triazine stabilizers helps polymers retain their color, gloss, and physical properties over long-term exposure to light. everlight-uva.comuvabsorber.com Furthermore, their characteristically low volatility is a significant advantage, preventing the loss of the stabilizer during high-temperature processing of thermoplastics and ensuring its presence in the final product. epo.org This thermal stability and low migration make them suitable for demanding applications where reliability is key. partinchem.com

UV Absorbers and Light Stabilizers

The primary application for many 1,3,5-triazine derivatives is the protection of materials from the damaging effects of ultraviolet (UV) radiation. sarex.com These additives function by competitively absorbing harmful UV light, preventing it from reaching and breaking down the polymer matrix. sarex.com Triazine-based UV absorbers are considered high-performance alternatives to other chemical classes like benzophenones and benzotriazoles, often exhibiting superior photopermanence and thermal stability. longchangchemical.comsarex.com

Mechanisms of UV Absorption (e.g., ESIPT) for Material Protection

A key mechanism for highly efficient photostabilization in certain UV absorbers is Excited-State Intramolecular Proton Transfer (ESIPT). This process is characteristic of molecules that possess a phenolic hydroxyl group ortho to the point of attachment to a heterocyclic ring, such as in hydroxyphenyl triazines (HPTs). epo.org In this mechanism, upon absorption of UV radiation, the molecule undergoes an ultrafast and reversible tautomerization, where a proton is transferred from the hydroxyl group to a nitrogen atom on the triazine ring. nih.govresearchgate.net This excited-state keto-tautomer then rapidly dissipates the absorbed energy as harmless heat, returning to its original phenolic ground state without undergoing any photochemical degradation. This cycle can be repeated numerous times, providing long-lasting protection.

It is critical to note that the compound This compound lacks the required ortho-hydroxyl group on its phenoxy substituent. Therefore, it cannot dissipate energy via the ESIPT mechanism. While the triazine and phenyl rings themselves confer inherent UV absorption capabilities, the absence of the ESIPT pathway means it would not function as a high-performance, non-destructive photostabilizer in the same manner as its hydroxyphenyl counterparts.

Enhancing Weathering Resistance of Polymers

The incorporation of triazine-based UV absorbers significantly enhances the weathering resistance of polymers. partinchem.com Weathering degradation is caused by a combination of UV light, oxygen, and moisture, which leads to discoloration, loss of gloss, chalking, and a decline in mechanical properties. everlight-uva.comuvabsorber.com Triazine stabilizers, particularly HPTs, provide superior protection against these effects. sarex.com They are noted for their excellent photopermanence, meaning they resist degradation themselves during long-term light exposure. longchangchemical.com This allows polymers such as polycarbonates, PET, and PBT to achieve a higher resistance to weathering, making them suitable for outdoor applications and products requiring long service lifetimes, such as automotive components and agricultural films. longchangchemical.compartinchem.comsarex.com

Table 2: Comparison of UV Absorber Characteristics

| UV Absorber Class | Key Features | Performance Notes | Source |

|---|---|---|---|

| Triazines (HPTs) | High thermal stability, low volatility, excellent photopermanence, strong UV-A/UV-B absorption. | Often superior to BTZs in performance and durability for high-end applications. | longchangchemical.compartinchem.comsarex.com |

| Benzotriazoles (BTZs) | Good UV absorption. | May have lower thermal stability and photopermanence compared to HPTs; some are under regulatory scrutiny. | partinchem.comsarex.com |

| Benzophenones (BPs) | General purpose UV absorption. | Generally less effective in terms of light and color retention compared to HPTs and BTZs. | longchangchemical.com |

Liquid Crystalline Materials

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases, known as mesogens, often possess rigid, rod-like or disc-like structures.

Self-Assembly and Ordered Media Formation

The formation of ordered liquid crystalline phases is driven by the self-assembly of mesogenic molecules. This self-organization can be directed by various intermolecular forces, including hydrogen bonding and aromatic (π-π) stacking interactions. researchgate.netcam.ac.uk For example, certain 2,4-diamino-1,3,5-triazine derivatives are known to self-assemble through extensive hydrogen bonding networks, forming structures like pseudo-honeycomb networks or corrugated rosette layers. researchgate.netrsc.org Other research has focused on designing s-triazine oligomers with specific hydrogen bond donor and acceptor sites to create self-assembling duplexes, mimicking biological information systems like DNA. cam.ac.ukrsc.org

However, based on the available search results, there is no specific evidence to indicate that this compound exhibits liquid crystalline behavior or engages in the kind of specific, directional self-assembly required to form ordered mesophases. Its molecular structure, while containing rigid phenyl and triazine rings, lacks the strong directional interacting groups (like the amino groups in melamine (B1676169) or long alkyl chains) that typically drive such mesophase formation. researchgate.net

Coordination Chemistry and Catalysis

The application of this compound and its derivatives in coordination chemistry and catalysis is an emerging area of research. The nitrogen atoms of the triazine ring, combined with the potential for modification of the phenoxy and phenyl groups, make this class of compounds versatile for creating novel metal complexes with tailored properties.

Ligand Design for Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and electronic properties of the resulting metal complexes. The 1,3,5-triazine core is an electron-deficient system, which influences the donor properties of the nitrogen atoms. In this compound, the nitrogen atoms of the triazine ring can act as coordination sites for metal ions.

The presence of the phenoxy and diphenyl groups significantly influences the ligand's steric and electronic properties. These bulky substituents can create a specific coordination pocket around a metal center, influencing the coordination number and geometry of the resulting complex. This steric hindrance can also be exploited to stabilize reactive metal centers or to control the access of substrates in catalytic applications.

Derivatives of the core this compound structure can be synthesized to fine-tune its ligand properties. For instance, the introduction of functional groups on the phenyl or phenoxy rings can provide additional coordination sites, leading to the formation of multinuclear complexes or coordination polymers. Research on related 2,4,6-tri(pyridyl)-1,3,5-triazine ligands has demonstrated their versatility as building blocks for coordination polymers and networks. researchgate.net The ease of preparation from commercially available starting materials like cyanuric chloride makes these triazine-based ligands attractive for synthetic chemists. researchgate.net

While specific studies on the metal complexation of this compound are not extensively documented in the reviewed literature, the principles of ligand design suggest its potential to form stable complexes with a variety of transition metals. The electronic properties of such complexes would be a result of the interplay between the electron-withdrawing triazine ring and the electronic nature of the metal ion and its other ligands. For example, studies on iron(II) complexes with related 2,4-dipyrazolyl-1,3,5-triazine derivatives have shown that the geometry of the triazine ligand can influence the spin state of the metal ion. researchgate.net

Photocatalytic Applications

The photophysical properties of triazine derivatives have led to their exploration in photocatalysis. The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent electron-acceptor unit. When incorporated into a larger molecular structure or a metal complex, this property can facilitate charge separation upon photoexcitation, a key process in photocatalysis.

While direct photocatalytic applications of metal complexes derived from this compound are not detailed in the available literature, research on analogous systems provides insights into their potential. For instance, aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been shown to act as efficient and selective photocatalysts for the oxidation of benzylamines. nih.gov These dendrimers exhibit improved thermal stability and beneficial photophysical properties associated with enhanced electron-transfer processes. nih.gov

Furthermore, covalent triazine frameworks (CTFs) incorporating phenoxazine (B87303) units have been successfully employed as metal-free heterogeneous catalysts for the photocatalytic aerobic hydroxylation of arylboronic acids. rsc.org These materials demonstrate good thermal and chemical stability, broad light absorption, and the ability to activate molecular oxygen. rsc.org

Metal-organic frameworks (MOFs) constructed from triazine-based ligands have also shown promise in photocatalysis. A zinc-based MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine demonstrated photocatalytic activity. mdpi.com Similarly, transition metal complexes with pincer-type N-heterocyclic triazine derivatives have been studied for their photocatalytic performance under UV irradiation. rsc.org

Conclusions and Future Research Directions

Summary of Current Understanding and Achievements for Triazine-Based Materials

Research into 1,3,5-triazine (B166579) derivatives has yielded significant advancements across various scientific fields. The inherent π-electron deficient nature of the triazine ring makes it an excellent electron-acceptor, a property that has been extensively exploited in materials science. researchgate.netmdpi.com

Key achievements include:

Organic Electronics: Triazine derivatives are integral to the development of high-performance organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.org The strategic design of molecules with donor and acceptor moieties connected to the triazine core allows for efficient harvesting of triplet excitons, leading to high quantum efficiencies. rsc.orgresearchgate.net For instance, 2-phenoxazine-4,6-diphenyl-1,3,5-triazine (PXZ-TRZ), a structural analog of the titular compound, is a well-known green TADF emitter with external quantum efficiencies reaching up to 21%. researchgate.net Polymers incorporating triazine units have also been developed as electron injecting and hole blocking layers in LEDs. acs.org

Porous Materials: Covalent Triazine Frameworks (CTFs) and Covalent Organic Polymers (COPs) have emerged as a major class of porous materials. rsc.orgrsc.org Synthesized from triazine or nitrile-containing precursors, these materials exhibit high thermal and chemical stability, large surface areas, and high nitrogen content. rsc.orgmdpi.com These properties make them highly effective in applications such as heterogeneous catalysis, gas storage and separation, and energy storage. rsc.orgmdpi.commdpi.com

Photovoltaics: In the realm of solar energy, triazine-based compounds have been successfully employed as acceptors, donors, and interfacial layers in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). mdpi.com Their high electron affinity, stability, and tunable optoelectronic properties are key to their function in these next-generation photovoltaic technologies. mdpi.com

Other Applications: The versatility of the triazine scaffold has led to its use in a wide array of other areas, including as flame retardants, lubricants, and dyes. nih.govresearchgate.nettandfonline.com

| Application Area | Key Achievement | Representative Material Class |

| OLEDs | High-efficiency TADF emitters | Donor-Acceptor Triazine Derivatives |

| Catalysis | Stable, recyclable heterogeneous catalysts | Covalent Triazine Frameworks (CTFs) |

| Solar Cells | Efficient electron acceptor materials | Star-shaped Conjugated Triazines |

| Energy Storage | High-capacity cathode materials | Porous CTF Composites |

Unexplored Avenues in Synthesis and Derivatization

While established synthetic routes to triazine derivatives, such as the nucleophilic substitution of cyanuric chloride and the cyclotrimerization of nitriles, are widely used, they often require harsh conditions. mdpi.commdpi.com Future research is trending towards more efficient, sustainable, and precise synthetic methodologies.

Green Chemistry Protocols: The use of microwave-assisted and ultrasound-assisted synthesis is a promising avenue for reducing reaction times, lowering energy consumption, and minimizing the use of hazardous solvents. nih.govmdpi.comchim.it These "green" methods can make the production of triazine derivatives more scalable and environmentally friendly. mdpi.com

Novel Polymerization Techniques: Developing new polymerization reactions is crucial for creating novel triazine-based polymers. A recently reported solvent-free method to create highly crystalline, two-dimensional triazine polymers directly from aromatic aldoximes represents a significant step forward, opening pathways to materials with exceptional properties for applications like energy storage. chinesechemsoc.org

Precision Synthesis of Complex Architectures: While the synthesis of simple triazines is well-understood, creating more complex architectures like dendrimers and hetero-fused systems with perfect control remains a challenge. mdpi.comresearchgate.net Exploring convergent synthetic strategies and novel building blocks could yield materials with highly specialized functions. mdpi.com

Exploring Isomeric Scaffolds: The vast majority of research has focused on the symmetrical 1,3,5-triazine isomer. The development of general synthetic routes to less-explored isomers, such as 1,2,4-triazines or the recently synthesized 1,2,3,5-tetrazines, could unlock new chemical properties and applications. scripps.edunih.gov

Advanced Characterization Techniques for Deeper Insights

A deeper understanding of the structure-property relationships in triazine-based materials necessitates the use of advanced characterization techniques beyond standard spectroscopic methods (NMR, IR). mdpi.comresearchgate.net

In-Situ and Operando Analysis: To understand how these materials function in real-time within devices like batteries or OLEDs, in-situ and operando characterization techniques are critical. These methods can probe changes in the material's structure and electronic state during operation, providing invaluable feedback for designing better materials.

Advanced Microscopic and Spectroscopic Methods: Techniques like transient absorption (TA) spectroscopy are vital for studying the excited-state dynamics of triazine materials used in photophysics, revealing pathways of energy transfer and charge separation. rsc.org For porous frameworks, advanced gas sorption analysis and powder X-ray diffraction (PXRD) are essential for correlating the porous structure with performance. mdpi.com

Computational Modeling: Quantum-chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting the electronic structure, optical properties, and excited-state characteristics of new triazine derivatives before synthesis. researchgate.netrsc.org These computational studies can accelerate the discovery of materials with targeted properties, such as the small singlet-triplet energy gap required for TADF. researchgate.net

Emerging Applications and Cross-Disciplinary Research Opportunities

The unique properties of the triazine core continue to open doors to new and exciting applications, often at the intersection of different scientific disciplines.

Energy Storage: Triazine-based materials are showing great promise as next-generation battery components. Covalent Triazine Frameworks (CTFs) and their composites with materials like reduced graphene oxide (rGO) are being explored as high-performance organic cathodes for lithium-ion batteries, offering high capacity and excellent cycling stability. acs.orgnih.gov Triazine-based graphitic carbon nitride films are also being investigated as stable interphases for lithium storage. nih.gov

Biomedical Applications: The triazine scaffold is prevalent in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net There are significant opportunities in designing triazine derivatives as enzyme inhibitors or as scaffolds for drug delivery systems. researchgate.netmdpi.comderpharmachemica.com

Sensing and Environmental Remediation: The porous nature and active nitrogen sites of CTFs make them ideal candidates for chemical sensors and for the adsorption of pollutants or greenhouse gases. rsc.orgmdpi.com Their high stability allows them to function in harsh chemical environments. mdpi.com

Supramolecular Chemistry and Molecular Recognition: The ability of the triazine ring's nitrogen atoms to participate in hydrogen bonding makes these compounds excellent building blocks for supramolecular assemblies and molecular recognition systems. chim.itmdpi.com

Design Principles for Next-Generation Functional Materials Based on the Triazine Core

The collective knowledge gained from decades of research provides clear principles for the rational design of future triazine-based materials.

Tuning Electronic Properties via Substitution: The fundamental design principle involves exploiting the electron-deficient triazine core as an acceptor and attaching various electron-donating or withdrawing substituents. This donor-acceptor (D-A) approach is the key to tuning the HOMO/LUMO energy levels, bandgap, and charge transport properties for optoelectronic applications. mdpi.comrsc.orgacs.org

Controlling Morphology and Dimensionality: The function of a triazine material is heavily dependent on its final form. Design strategies can target specific morphologies, from small molecules to star-shaped structures, dendrimers, linear polymers, or two-dimensional frameworks. mdpi.comrsc.orgmdpi.com For example, creating 2D frameworks maximizes surface area for catalysis and energy storage, while designing specific 3D structures is crucial for molecular recognition. rsc.orgchinesechemsoc.org

Leveraging High Nitrogen Content and Stability: The inherent thermal and chemical stability of the triazine ring should be leveraged when designing materials for harsh environments, such as in industrial catalysis or as flame retardants. mdpi.com The high nitrogen content provides active sites for catalysis, metal coordination, and energy storage applications. rsc.orgresearchgate.net

Incorporating Porosity: For applications in storage, separation, and catalysis, the primary design principle is the creation of robust, porous networks. This is achieved by using rigid organic linkers to connect triazine nodes, thereby creating Covalent Organic Frameworks (COFs) with tailored pore sizes and high surface areas. rsc.orgnih.gov

By building on these principles, researchers can continue to unlock the immense potential of the triazine core, paving the way for the next generation of advanced functional materials.

Q & A

Q. What are the common synthetic routes for 2-Phenoxy-4,6-diphenyl-1,3,5-triazine?

A widely used method involves nucleophilic aromatic substitution (NAS) of the chlorine atom in 2-chloro-4,6-diphenyl-1,3,5-triazine with a phenoxide ion. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, with potassium carbonate as a base to deprotonate phenol . Purification via recrystallization from toluene or ethanol yields the product. Ensure anhydrous conditions to avoid hydrolysis of the triazine core.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and aromatic proton environments.

- X-ray Crystallography : Resolves molecular geometry and crystallographic packing, critical for understanding electronic properties in solid-state applications .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and purity.

Q. What are the primary research applications of this compound?

This compound is investigated as an electron-deficient building block in:

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; use a fume hood. In case of skin contact, wash immediately with soap and water. Eye exposure requires rinsing with water for 15 minutes . Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during phenoxy substitution?

- Catalyst Screening : Palladium catalysts (e.g., Pd(dppf)Cl) enhance reaction rates in cross-coupling variants .

- Solvent Effects : Switch to DMSO for higher boiling points, improving solubility of phenolic substrates .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like triazine ring degradation.

Q. How does the phenoxy substituent influence electronic properties compared to chloro or other groups?

The phenoxy group introduces steric bulk and moderate electron-withdrawing effects via resonance, altering HOMO-LUMO gaps. Computational studies (DFT) reveal enhanced π-conjugation in the triazine core, which improves charge mobility in OLED applications . Compare with chloro derivatives using cyclic voltammetry to quantify redox potentials.

Q. How to address low yields caused by by-products like triazinone formation?

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed triazinones).

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate target compounds .

- Reaction Monitoring : Track progress via TLC (UV-active spots) to halt reactions before decomposition.

Q. What computational methods predict the reactivity of triazine derivatives in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation energies for NAS pathways. Focus on frontier molecular orbitals to identify reactive sites. For example, Mulliken charge analysis of the triazine core predicts regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.